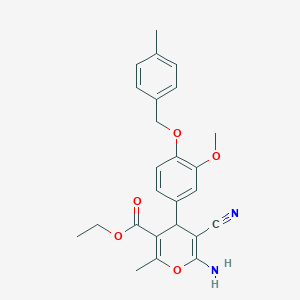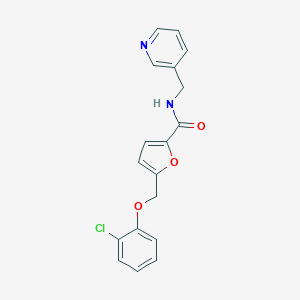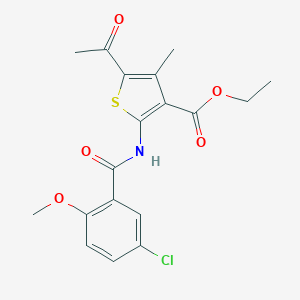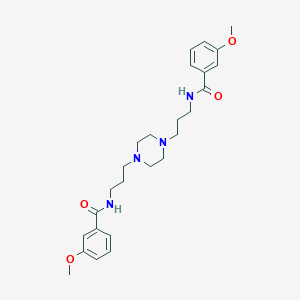
Ethyl 6-amino-5-cyano-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, methoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-cyano-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. This reaction forms an intermediate, which is then subjected to cyclization under acidic conditions to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate specific signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the 3-methoxy-4-[(4-methylbenzyl)oxy]phenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and reactivity .
Properties
CAS No. |
337505-94-9 |
|---|---|
Molecular Formula |
C25H26N2O5 |
Molecular Weight |
434.5g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5/c1-5-30-25(28)22-16(3)32-24(27)19(13-26)23(22)18-10-11-20(21(12-18)29-4)31-14-17-8-6-15(2)7-9-17/h6-12,23H,5,14,27H2,1-4H3 |
InChI Key |
BVLKMPJRLFXBNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)C#N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B443500.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B443501.png)
![5-[(4-isopropylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B443502.png)
![2-methoxy-5-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443503.png)

![N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B443508.png)
![4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B443510.png)
![5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B443511.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B443513.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B443514.png)
